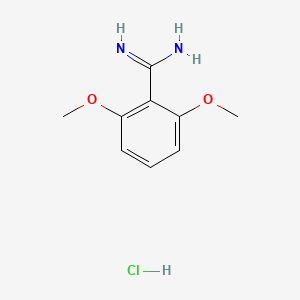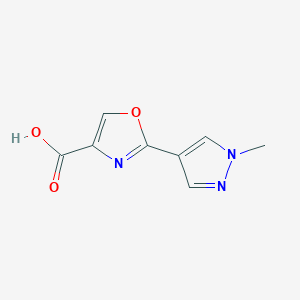
2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. The mixture is refluxed for 7 hours, and the reactions are monitored by thin-layer chromatography (TLC) using chloroform:methanol as the solvent system .
Molecular Structure Analysis
The molecular formula of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is C8H8N2O3 . Its molecular weight is approximately 166.18 g/mol . The compound features a cyclopropane ring and an oxazole ring, both containing nitrogen atoms. The detailed molecular structure can be visualized using software tools or chemical databases .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions. It has been employed as a reagent for the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy. Additionally, it plays a role in the synthesis of pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for cancer treatment .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Protein Kinase Inhibition
This compound has been evaluated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . The inhibition of these kinases is crucial as they play significant roles in cell cycle regulation and are potential therapeutic targets for the treatment of various malignancies, including triple-negative breast cancer.
Covalent Inhibitors Synthesis
The compound serves as a precursor in the synthesis of covalent inhibitors . Covalent inhibitors form a permanent bond with their target enzyme, leading to sustained inhibition. This property is particularly useful in designing drugs that require a long-lasting effect.
Nucleophilic Aromatic Substitution Reactions
It is used in nucleophilic aromatic substitution reactions, a method employed to introduce substituents to an aromatic system . This reaction is highly regioselective and is a key step in the synthesis of various pharmacologically active compounds.
Buchwald–Hartwig Arylamination
The compound is involved in Buchwald–Hartwig arylamination, a process used to form carbon-nitrogen bonds . This reaction is pivotal in the pharmaceutical industry for constructing complex molecules, including those used in drug development.
Suzuki-Miyaura Cross-Coupling Reactions
It acts as a reagent in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used to form carbon-carbon bonds and is instrumental in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Transesterification Reactions
The compound is utilized in transesterification reactions . These reactions are essential in organic synthesis and can be used to alter the physical properties of a compound or to create new compounds with desired functionalities.
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSJWWNNSUMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)

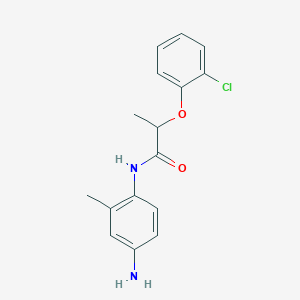
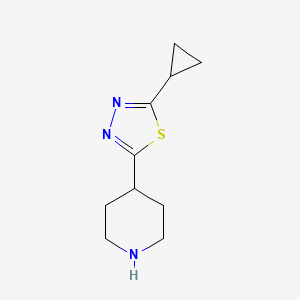
![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
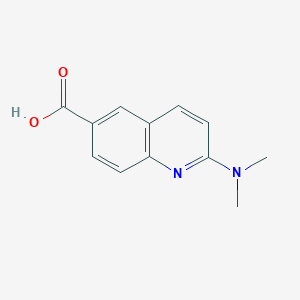
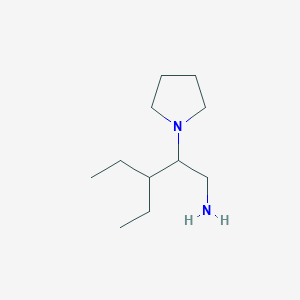
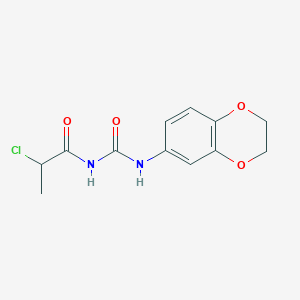


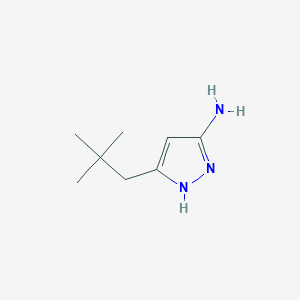
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
